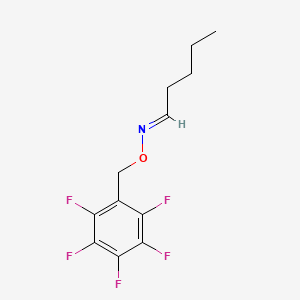

Valeraldehyde-O-pentafluorophenylmethyl-oxime

CAS No.: 932710-56-0

Cat. No.: VC7228886

Molecular Formula: C12H12F5NO

Molecular Weight: 281.226

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932710-56-0 |

|---|---|

| Molecular Formula | C12H12F5NO |

| Molecular Weight | 281.226 |

| IUPAC Name | (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine |

| Standard InChI | InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+ |

| Standard InChI Key | CQVUQQBKUBLHIZ-BLLMUTORSA-N |

| SMILES | CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

Valeraldehyde-O-pentafluorophenylmethyl-oxime is systematically named (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine according to IUPAC rules . The E-configuration denotes the spatial arrangement of the oxime group (-N=O), where the hydroxylamine oxygen and the pentyl chain reside on opposite sides of the C=N double bond.

Molecular Formula and Weight

The compound has the molecular formula C₁₂H₁₂F₅NO, yielding a molecular weight of 281.22 g/mol . Its stoichiometric composition reflects the integration of a five-carbon aliphatic chain (from valeraldehyde) with a perfluorinated benzyl group.

Synonyms and Registry Numbers

Common synonyms include:

Key identifiers:

Structural Characteristics

2D and 3D Molecular Architecture

The compound’s structure comprises two primary domains:

-

Pentyl-oxime moiety: A linear CH₃(CH₂)₃CH=N-O- group derived from valeraldehyde.

-

Pentafluorophenylmethyl group: A C₆F₅CH₂- unit attached to the oxime oxygen .

The SMILES notation CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F explicitly defines the connectivity and stereochemistry .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂F₅NO | |

| InChIKey | CQVUQQBKUBLHIZ-BLLMUTORSA-N | |

| SMILES | CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Configuration | E-isomer |

Mass Spectrometry

In positive ion mode, the [M+H]⁺ adduct appears at m/z 282.09118 with a predicted collision cross-section (CCS) of 170.2 Ų . The sodium adduct [M+Na]⁺ (m/z 304.07312, CCS 177.3 Ų) is prominent in electrospray ionization .

Nuclear Magnetic Resonance (NMR)

While explicit ¹H/¹³C NMR data are unavailable for this compound, analogous PFBHA derivatives exhibit characteristic signals:

Synthesis and Derivatization

Synthetic Pathway

The compound is synthesized via oxime formation between valeraldehyde (pentanal) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA):

Reaction conditions typically involve mild acid catalysis (e.g., pyridine/HCl) at 25–60°C .

Derivatization Applications

As a PFBHA derivative, this compound is used to analyze volatile carbonyls (e.g., aldehydes, ketones) via gas chromatography-mass spectrometry (GC-MS). Derivatization enhances volatility and detection sensitivity by introducing fluorine atoms, which improve electron-capture detector (ECD) response .

Physicochemical Properties

Table 2: Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 282.09118 | 170.2 |

| [M+Na]⁺ | 304.07312 | 177.3 |

| [M+NH₄]⁺ | 299.11772 | 173.4 |

| [M-H]⁻ | 280.07662 | 165.9 |

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing HF and NOₓ .

-

Hydrolytic Sensitivity: Stable in anhydrous organic solvents but hydrolyzes slowly in aqueous acid/alkali .

Analytical Applications

GC-MS Analysis

Valeraldehyde-O-pentafluorophenylmethyl-oxime serves as a derivatization agent for carbonyl compounds. In a validated method by Schmarr et al. (2008):

-

Column: ZB-Wax (30 m × 0.25 mm, 0.50 μm film)

-

Temperature Program: 35°C (5 min) → 250°C at 4°C/min

Derivatives elute with retention indices (RI) ~2126, enabling precise identification .

Environmental Monitoring

The compound’s fluorine content facilitates trace-level detection of aldehydes in air/water samples. Limits of detection (LOD) for analogous PFBHA derivatives range from 0.1–5 ng/L .

| Hazard Code | Description | Percentage |

|---|---|---|

| H315 | Causes skin irritation | 100% |

| H319 | Causes serious eye irritation | 100% |

| H335 | May cause respiratory irritation | 100% |

| H413 | Harmful to aquatic life | 100% |

Precautionary Measures

Environmental Impact

As a per- and polyfluoroalkyl substance (PFAS), the compound’s strong C-F bonds confer environmental persistence. The H413 hazard code indicates potential long-term aquatic toxicity, necessitating stringent disposal protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume